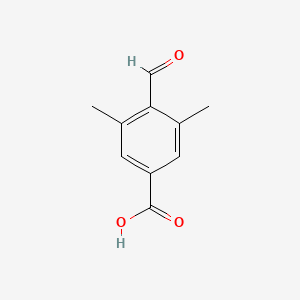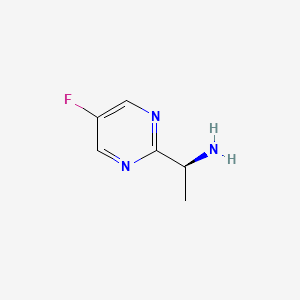
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Descripción general
Descripción
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a fluorinated pyrimidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine typically involves the fluorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Fluoropyrimidin-2-yl)methanamine
- (5-Fluoropyrimidin-2-yl)methanol
- (5-Fluoropyrimidin-2-yl)acetic acid
Uniqueness
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHUPFJXHQIRC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a continuous flow biotransformation process for the synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine?
A1: this compound is a key intermediate in the synthesis of AZD1480, a JAK2 kinase inhibitor. Traditional batch reactions for this chiral amine involve a two-step process. The research presented in the paper [] describes a novel approach using (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) immobilized on glyoxyl-agarose. This immobilization allows for the creation of a packed-bed reactor enabling continuous flow biotransformation. This method offers several advantages over the traditional batch process, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1443110.png)
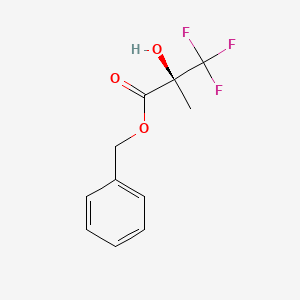
![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
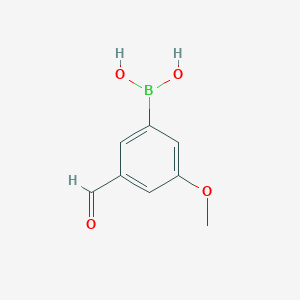

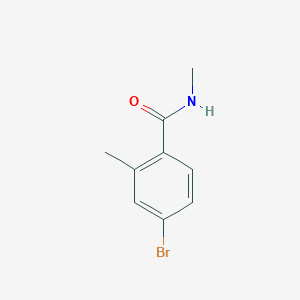

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
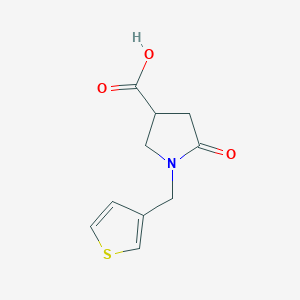
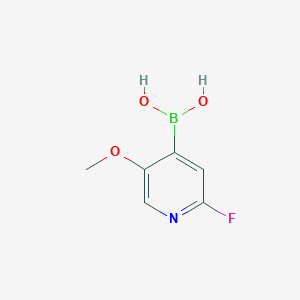
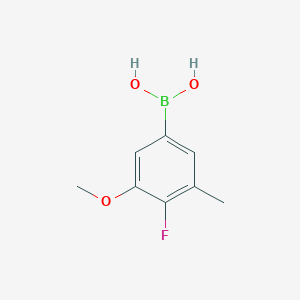
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
